1-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-[(oxolan-2-yl)methyl]urea
Description
This urea derivative features a piperidine core substituted at the 1-position with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group and at the 4-position with a urea linker connected to a tetrahydrofuran (oxolan-2-yl)methyl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyrimidine ring contributes to π-π stacking interactions in biological targets. The oxolane (tetrahydrofuran) group may improve solubility and conformational flexibility .
Properties
IUPAC Name |
1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O2/c1-11-22-14(17(18,19)20)9-15(23-11)25-6-4-12(5-7-25)24-16(26)21-10-13-3-2-8-27-13/h9,12-13H,2-8,10H2,1H3,(H2,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDHUXJYSSYZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)NCC3CCCO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-[(oxolan-2-yl)methyl]urea (CAS Number: 1775384-12-7) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with a trifluoromethyl substituent, which is known to enhance biological activity through various mechanisms. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.4 g/mol. The structure includes a piperidine ring and an oxolane moiety, which contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and receptor binding.
- Enzyme Inhibition : The urea moiety may inhibit enzymes involved in metabolic pathways, affecting cellular signaling and function.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis and inhibiting angiogenesis.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway.
- Neuroprotective Effects : Animal models have indicated that this compound may protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal tissues.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
1-[(1-Methanesulfonylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea ()
- Key Differences :
- Replaces the pyrimidine substituent with a methanesulfonyl (SO₂CH₃) group on the piperidine nitrogen.
- The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the electron-withdrawing CF₃ group in the target compound.
- Impact : Likely reduced binding affinity to pyrimidine-dependent targets (e.g., kinases) but improved solubility due to sulfonyl hydrophilicity .
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ()
- Key Differences :
- Substitutes pyrimidine with a 1,3,5-triazine ring and introduces a 2-oxaadamantane group.
- The triazine ring offers distinct electronic properties (stronger electron deficiency) compared to pyrimidine.
Pharmacological Activity
- Kinase Inhibition : The pyrimidine moiety may target kinases (e.g., EGFR, VEGFR), similar to triazine-based inhibitors in . The CF₃ group could enhance selectivity over methylsulfonyl analogues .
- Solubility vs. Bioavailability : The oxolane group likely improves aqueous solubility compared to adamantane-containing analogues, but the CF₃ group may reduce it relative to sulfonyl derivatives .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 1-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-[(oxolan-2-yl)methyl]urea, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidinyl-piperidine core via nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., pyrimidinyl biphenylureas) are synthesized using amine-isocyanate coupling in anhydrous CH₂Cl₂ under nitrogen .
- Step 2: Introduction of the tetrahydrofuran (oxolan-2-yl)methyl group via reductive amination or alkylation. Reaction conditions (e.g., temperature, solvent polarity) significantly affect regioselectivity. For instance, Combiflash chromatography is often used for purification, yielding solids with defined melting points (e.g., 202–205°C for related ureas) .
- Key Variables:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | Minimizes hydrolysis |
| Catalyst | None (base-driven) | Reduces side reactions |
| Temperature | 0–25°C | Controls reaction rate |
Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?
- Methodological Answer: Structural validation relies on:
- 1H NMR: Identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, trifluoromethyl groups as singlets near δ 3.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for related compounds at m/z 450–550) .
- Melting Point Analysis: Used to assess purity (e.g., sharp melting points indicate homogeneity) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer: Contradictions arise due to variations in assay conditions or structural modifications. To address this:
- Comparative SAR Studies: Systematically alter substituents (e.g., replacing trifluoromethyl with dimethylamino groups) and test in standardized assays (e.g., receptor-binding assays). For example, replacing the oxolan-2-yl group with a quinoline moiety significantly alters pharmacokinetic profiles .
- Statistical Validation: Use multivariate analysis to isolate variables (e.g., lipophilicity vs. hydrogen bonding) impacting activity. Data normalization across labs is critical .
- Case Example: In pyrimidinyl biphenylureas, fluorophenyl substituents showed inconsistent IC₅₀ values due to solvent polarity effects in enzyme assays .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining target affinity?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict binding stability with targets (e.g., allosteric sites on receptors). For piperidine-urea analogs, MD revealed that oxolan-2-yl groups enhance membrane permeability via improved LogP values .
- ADMET Prediction: Tools like SwissADME assess absorption (e.g., tetrahydrofuran moieties reduce P-glycoprotein efflux) and toxicity (e.g., trifluoromethyl groups may increase metabolic stability) .
- Table: Key ADMET Parameters
| Parameter | Value (Predicted) | Impact |
|---|---|---|
| LogP | 3.2–3.8 | Optimal for BBB penetration |
| HBA/HBD | 6/2 | Balances solubility and permeability |
Q. What in vivo experimental designs are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer:
- Dose-Response Studies: Administer via intraperitoneal injection (0.1–10 mg/kg) in rodent models. Monitor plasma half-life (t₁/₂) using LC-MS/MS. For related ureas, t₁/₂ ranged from 2–6 hours .
- Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C at the trifluoromethyl group) and quantify accumulation in target organs (e.g., brain, liver) .
- Control Groups: Include analogs with modified piperidine or oxolan groups to isolate structural contributions to efficacy .
Data Interpretation & Validation
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer:
- Re-evaluate Force Fields: Adjust parameters in MD simulations (e.g., partial charges on trifluoromethyl groups) to better reflect experimental binding energies .
- Experimental Validation: Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with computational kon/koff rates .
- Example: A urea analog predicted to have high solubility showed precipitation in PBS buffer due to unaccounted ionic strength effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
